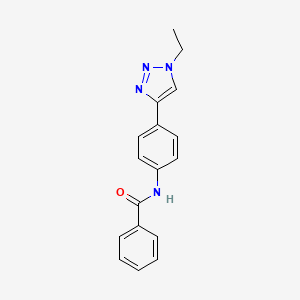
N-(4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETPB , is a compound with a fascinating structure. The 1,2,3-triazole moiety plays a crucial role in its biological and industrial applications . Triazoles have gained prominence due to their diverse roles in biomedicinal, biochemical, and material sciences. ETPB’s unique structure makes it an intriguing subject for study.
準備方法
Synthetic Routes:: ETPB can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in aqueous medium. The synthesis typically involves the following steps:
- Starting with (S)-(-) ethyl lactate, triazole 7a is formed.
- Triazole 7a undergoes Suzuki–Miyaura cross-coupling with various arylboronic acids to yield the target molecules, 9a–j, in good yields.
Industrial Production:: While specific industrial production methods for ETPB are not widely documented, the synthetic routes mentioned above can be adapted for large-scale production.
化学反応の分析
ETPB participates in various chemical reactions:
Suzuki–Miyaura Cross-Coupling: ETPB reacts with arylboronic acids to form the target compounds.
Oxidation/Reduction/Substitution: ETPB’s phenyl ring can undergo these reactions, leading to diverse derivatives.
Common Reagents and Conditions: Palladium catalysts, bases, and aqueous solvents are commonly used.
科学的研究の応用
ETPB finds applications in:
Medicine: Its potential as a carbonic anhydrase-II inhibitor makes it relevant for drug development.
Chemistry: ETPB’s unique structure inspires new synthetic methodologies.
Industry: It may serve as a building block for agrochemicals, dyes, and corrosion inhibitors.
作用機序
ETPB likely exerts its effects by directly binding to active site residues of carbonic anhydrase-II. Further studies are needed to elucidate its precise mechanism.
類似化合物との比較
ETPB’s uniqueness lies in its 1,2,3-triazole substitution pattern. Similar compounds include other triazole derivatives with varying substituents .
特性
CAS番号 |
89221-18-1 |
|---|---|
分子式 |
C17H16N4O |
分子量 |
292.33 g/mol |
IUPAC名 |
N-[4-(1-ethyltriazol-4-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H16N4O/c1-2-21-12-16(19-20-21)13-8-10-15(11-9-13)18-17(22)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,18,22) |
InChIキー |
GZQLAUJQXFQJKX-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(1H-Indol-3-yl)cyclopentyl]methanamine](/img/structure/B12899521.png)

![Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate](/img/structure/B12899528.png)
![3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12899533.png)
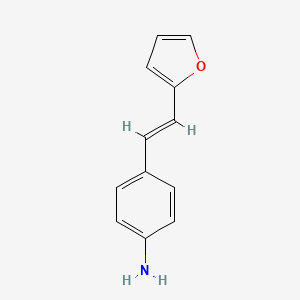
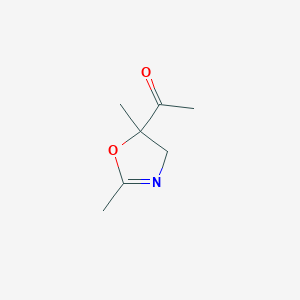
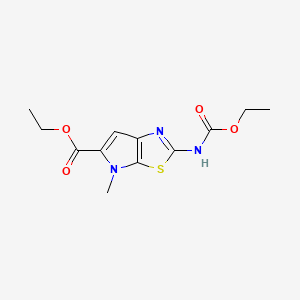
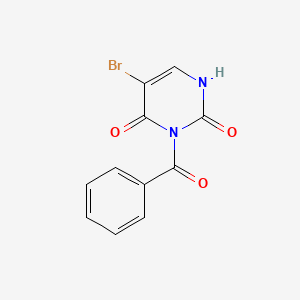
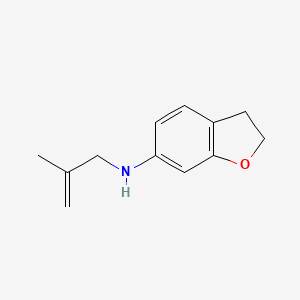
![2-{[6-Chloro-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12899563.png)

![N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B12899571.png)
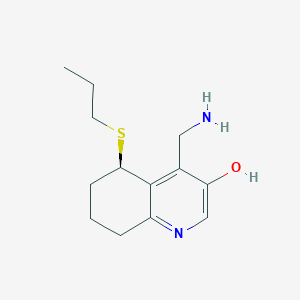
![[3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol](/img/structure/B12899595.png)
